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molecular formula C13H11N B075041 9-Methylcarbazole CAS No. 1484-12-4

9-Methylcarbazole

Cat. No. B075041
M. Wt: 181.23 g/mol
InChI Key: SDFLTYHTFPTIGX-UHFFFAOYSA-N
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Patent
US04562133

Procedure details

To a vigourously stirred solution of 10 g of carbazole in 50 ml of acetone, 10 ml methyl sulphate was added, followed by dropwise addition of a solution of 10 g NaOH in 7 ml water. After a few minutes the solution was poured into water. N-methyl carbazole was purified by two ethanol recrystallization, extraction with boiling petroleum ether and another ethanol recrystallization (yield 90% m.p.=88° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[CH3:16]C(C)=O>S([O-])(OC)(=O)=O.O>[CH3:16][N:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
S(=O)(=O)(OC)[O-]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N-methyl carbazole was purified by two ethanol recrystallization, extraction with boiling petroleum ether
CUSTOM
Type
CUSTOM
Details
another ethanol recrystallization (yield 90% m.p.=88° C.)

Outcomes

Product
Name
Type
Smiles
CN1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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